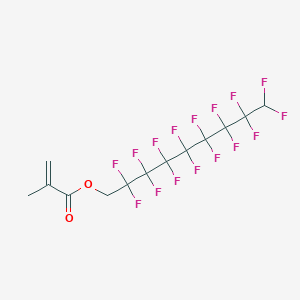

1H,1H,9H-Hexadecafluorononyl methacrylate

Description

The exact mass of the compound 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl methacrylate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F16O2/c1-4(2)5(30)31-3-7(16,17)9(20,21)11(24,25)13(28,29)12(26,27)10(22,23)8(18,19)6(14)15/h6H,1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAENZTGUQXVFPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC(C(C(C(C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF2HC7F14CH2OC(O)C(CH3)=CH2, C13H8F16O2 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10171538 | |

| Record name | 1H,1H,9H-perfluorononyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

500.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1841-46-9 | |

| Record name | 2-Propenoic acid, 2-methyl-, 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1841-46-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-Hexadecafluorononyl methacrylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001841469 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,1H,9H-perfluorononyl methacrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10171538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9-hexadecafluorononyl methacrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.836 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to 1H,1H,9H-Hexadecafluorononyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1H,1H,9H-Hexadecafluorononyl Methacrylate, a fluorinated monomer with significant potential in advanced materials and biomedical applications. This document details its core properties, synthesis, polymerization, and safety considerations, presenting data in a clear and accessible format for researchers and professionals in drug development and material science.

Core Chemical Properties

This compound is a methacrylate ester characterized by a long, highly fluorinated alkyl chain. This structural feature imparts unique properties, including hydrophobicity, oleophobicity, and high thermal stability.

| Property | Value | Reference |

| CAS Number | 1841-46-9 | [1][2] |

| Molecular Formula | C13H8F16O2 | [3] |

| Molecular Weight | 500.18 g/mol | [4] |

| Density | 1.518 g/cm³ | [4] |

| Boiling Point | 234 °C (lit.) | [4] |

| Refractive Index | n20/D 1.344 (lit.) | [4] |

| Flash Point | 104.5 °C | [4] |

Spectroscopic Data

While a dedicated full spectral analysis for this compound is not publicly available, characteristic peaks can be inferred from the analysis of similar fluorinated methacrylate compounds.

Infrared (IR) Spectroscopy: The IR spectrum of a methacrylate monomer will typically show a strong absorption band around 1720-1740 cm⁻¹ corresponding to the C=O stretching of the ester group. Another characteristic peak is the C=C stretching vibration of the vinyl group, which appears around 1635-1640 cm⁻¹. The presence of the long fluorinated chain would be indicated by strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum would show characteristic signals for the vinyl protons of the methacrylate group at approximately 5.5-6.1 ppm. The methyl group protons on the double bond would appear as a singlet around 1.9 ppm. The methylene protons adjacent to the ester oxygen (-OCH₂-) would be expected in the region of 4.3 ppm. The single proton at the 9-position of the fluorinated chain (-CHF₂) would likely appear as a triplet of triplets.

-

¹³C NMR: The carbon NMR spectrum would show a signal for the carbonyl carbon of the ester at around 167 ppm. The carbons of the vinyl group would appear in the 125-136 ppm region. The carbons in the fluorinated alkyl chain would exhibit complex splitting patterns due to C-F coupling.

Mass Spectrometry: The mass spectrum would show the molecular ion peak and fragmentation patterns characteristic of the loss of the methacrylate group and fragmentation of the fluorinated alkyl chain.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of methacrylate esters is the esterification of methacrylic acid or the reaction of methacryloyl chloride with the corresponding alcohol. For this compound, the synthesis would involve the reaction of 1H,1H,9H-hexadecafluoro-1-nonanol with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct.

Illustrative Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and under an inert atmosphere, dissolve 1H,1H,9H-hexadecafluoro-1-nonanol and triethylamine in a suitable anhydrous solvent (e.g., dichloromethane).

-

Cool the mixture in an ice bath.

-

Slowly add a solution of methacryloyl chloride in the same solvent to the cooled mixture.

-

Allow the reaction to proceed at room temperature for several hours while monitoring the progress by thin-layer chromatography.

-

Upon completion, the reaction mixture is typically washed with water and brine to remove the triethylamine hydrochloride and any unreacted starting materials.

-

The organic layer is then dried over an anhydrous salt (e.g., magnesium sulfate), filtered, and the solvent is removed under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

Polymerization of this compound

Fluorinated methacrylates can be polymerized using various techniques, including free-radical polymerization and controlled radical polymerization methods like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. The choice of method influences the polymer's molecular weight, polydispersity, and architecture.

Illustrative Free-Radical Polymerization Protocol:

-

Dissolve this compound in a suitable solvent (e.g., toluene, ethyl acetate).

-

Add a free-radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide.

-

De-gas the solution to remove oxygen, which can inhibit polymerization.

-

Heat the reaction mixture to the appropriate temperature to initiate polymerization (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed for the desired time to achieve the target conversion.

-

The resulting polymer can be isolated by precipitation in a non-solvent (e.g., methanol) and then dried under vacuum.

Applications in Drug Development

The unique properties of fluorinated polymers make them attractive for various applications in drug delivery. The high hydrophobicity of poly(this compound) can be utilized to encapsulate and control the release of hydrophobic drugs. Polymers based on this monomer can be used to form nanoparticles, micelles, or coatings for medical devices.

Potential Signaling Pathway Interaction (Hypothetical):

While no specific signaling pathways have been directly elucidated for this compound, its use in drug delivery systems could indirectly impact cellular pathways. For instance, nanoparticles formulated with this polymer could be designed for targeted delivery to cancer cells, where the released drug would then interact with specific signaling pathways involved in cell proliferation or apoptosis.

Safety and Handling

Hazard Identification: this compound is classified as an irritant (Xi) and flammable (F).

Risk and Safety Phrases:

-

R36/37/38: Irritating to eyes, respiratory system, and skin.

-

S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

-

S36: Wear suitable protective clothing.

General Handling Precautions:

-

Handle in a well-ventilated area.

-

Wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Keep away from heat, sparks, and open flames. Store in a cool, dry place.

Toxicological Information: Specific toxicological data for this compound is limited. However, as with other methacrylates, it should be handled with care to avoid potential sensitization and irritation. Long-term exposure effects have not been fully investigated. For fluorinated polymers in general, there is ongoing research into their biocompatibility and potential long-term health effects.

References

An In-depth Technical Guide to 1H,1H,9H-Hexadecafluorononyl Methacrylate

CAS Number: 1841-46-9

This technical guide provides a comprehensive overview of 1H,1H,9H-Hexadecafluorononyl Methacrylate, a fluorinated monomer of significant interest to researchers, scientists, and drug development professionals. This document details its physicochemical properties, synthesis, polymerization, and potential applications, with a focus on providing actionable experimental protocols and data.

Core Properties

This compound is a specialty monomer characterized by its long fluorinated alkyl chain, which imparts unique properties such as hydrophobicity, oleophobicity, and low surface energy to polymers.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value |

| CAS Number | 1841-46-9 |

| Molecular Formula | C₁₃H₈F₁₆O₂ |

| Molecular Weight | 500.18 g/mol [1] |

| Boiling Point | 234 °C |

| Density | 1.618 g/mL at 25 °C |

| Refractive Index (n20/D) | 1.344 |

| Purity | Typically ≥97% |

Note: Some data is sourced from chemical supplier databases and may represent typical values.

Spectroscopic Characterization (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methacrylate group, including two singlets for the vinyl protons (CH₂=) around 5.5-6.5 ppm and a singlet for the methyl protons (-CH₃) around 1.9 ppm. The protons on the carbon adjacent to the ester oxygen (-OCH₂-) would appear as a triplet, and the terminal -CHF₂ proton would be a triplet of triplets.

-

¹³C NMR: The carbon NMR would display signals for the carbonyl carbon of the ester, the vinyl carbons, the methyl carbon, and the various carbons in the fluorinated alkyl chain, with their chemical shifts influenced by the attached fluorine atoms.

-

¹⁹F NMR: The fluorine NMR spectrum would be complex, showing multiple signals corresponding to the different CF₂ groups along the alkyl chain.

-

FTIR: The infrared spectrum would be characterized by a strong absorption band for the C=O stretching of the ester group around 1720-1740 cm⁻¹, C=C stretching from the vinyl group around 1635 cm⁻¹, and strong C-F stretching bands in the region of 1100-1300 cm⁻¹.

Synthesis and Purification

The synthesis of this compound typically involves the esterification of 1H,1H,9H-Hexadecafluoro-1-nonanol with methacryloyl chloride or methacrylic acid.

General Experimental Protocol for Synthesis

This protocol is a general method for the synthesis of methacrylate esters from an alcohol and an acyl chloride and may require optimization for this specific compound.

Materials:

-

1H,1H,9H-Hexadecafluoro-1-nonanol

-

Methacryloyl chloride

-

Triethylamine (or another suitable base)

-

Anhydrous dichloromethane (or another suitable aprotic solvent)

-

Anhydrous magnesium sulfate

-

Inhibitor (e.g., hydroquinone monomethyl ether, MEHQ)

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1H,1H,9H-Hexadecafluoro-1-nonanol and triethylamine in anhydrous dichloromethane.

-

Cool the mixture to 0 °C in an ice bath.

-

Add methacryloyl chloride dropwise from the dropping funnel to the stirred solution under a nitrogen atmosphere.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and wash it successively with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and add a small amount of inhibitor.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

References

1H,1H,9H-Hexadecafluorononyl methacrylate molecular weight and formula

This technical guide provides a comprehensive overview of 1H,1H,9H-Hexadecafluorononyl Methacrylate, a fluorinated monomer of significant interest to researchers and professionals in drug development and materials science. This document details the molecule's fundamental properties, representative experimental protocols for its synthesis and polymerization, and a logical workflow for its application.

Core Molecular Data

This compound is characterized by the following molecular properties:

| Property | Value |

| Molecular Weight | 500.18 g/mol [1] |

| Chemical Formula | C13H8F16O2[1] |

| CAS Number | 1841-46-9 |

Experimental Protocols

Representative Synthesis of Fluorinated Methacrylate Monomers

The synthesis of fluorinated methacrylate monomers typically involves the esterification of methacrylic acid or its derivatives with a corresponding fluorinated alcohol.

Reaction:

Methacrylic Anhydride + 1H,1H,9H-Hexadecafluoro-1-nonanol → this compound + Methacrylic Acid

Materials:

-

1H,1H,9H-Hexadecafluoro-1-nonanol

-

Methacrylic anhydride

-

A suitable catalyst (e.g., a strong acid like sulfuric acid or a tin-based catalyst)

-

An organic solvent (e.g., toluene or dichloromethane)

-

An inhibitor to prevent premature polymerization (e.g., hydroquinone)

Procedure:

-

In a reaction vessel equipped with a stirrer, condenser, and thermometer, dissolve 1H,1H,9H-Hexadecafluoro-1-nonanol and a polymerization inhibitor in the chosen organic solvent.

-

Slowly add methacrylic anhydride to the solution, followed by the catalyst.

-

Heat the reaction mixture to a moderate temperature (e.g., 60-80 °C) and maintain it for several hours, monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Upon completion, cool the reaction mixture and wash it with a basic solution (e.g., sodium bicarbonate) to neutralize the acid and then with brine.

-

Dry the organic phase over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purify the resulting crude product, this compound, using vacuum distillation or column chromatography.

Representative Free-Radical Polymerization

Fluorinated methacrylates can be polymerized using various techniques, including free-radical polymerization.

Materials:

-

This compound monomer

-

A free-radical initiator (e.g., Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide (BPO))

-

An appropriate solvent (e.g., a fluorinated solvent or a high-boiling point organic solvent)

Procedure:

-

Dissolve the this compound monomer and the initiator in the chosen solvent in a reaction vessel equipped with a stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Heat the reaction mixture to the decomposition temperature of the initiator (typically 60-80 °C for AIBN).

-

Allow the polymerization to proceed for a set period, which can range from a few hours to overnight, depending on the desired molecular weight and conversion.

-

Terminate the polymerization by cooling the reaction mixture.

-

Precipitate the resulting polymer by pouring the reaction solution into a non-solvent (e.g., methanol or hexane).

-

Collect the polymer by filtration, wash it with the non-solvent to remove any unreacted monomer and initiator, and dry it under vacuum.

Logical Workflow and Signaling Pathways

The following diagrams illustrate the logical progression from monomer synthesis to polymer application and a conceptual signaling pathway where such a polymer might be utilized.

Caption: Logical workflow from monomer synthesis to end-use application.

Caption: Conceptual pathway for a fluoropolymer-based drug delivery system.

References

A Technical Guide to the Thermal Properties of Poly(1H,1H,9H-Hexadecafluorononyl Methacrylate)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal characteristics of poly(1H,1H,9H-hexadecafluorononyl methacrylate), a fluorinated polymer with significant potential in advanced material applications, including drug delivery systems. Given the limited direct literature on this specific polymer, this guide synthesizes available data on closely related fluorinated polymethacrylates to provide a robust predictive framework for its thermal behavior. The primary analytical techniques discussed are Differential Scanning Calorimetry (DSC) for determining transition temperatures and Thermogravimetric Analysis (TGA) for assessing thermal stability.

Core Thermal Properties

Understanding the thermal properties of poly(this compound) is crucial for its processing and application. The key parameters include the glass transition temperature (Tg), which defines the transition from a rigid, glassy state to a more flexible, rubbery state, and the thermal decomposition profile, which indicates the material's stability at elevated temperatures.

Data Presentation

While specific experimental data for poly(this compound) is not extensively published, data from a structurally similar polymer, poly(1H,1H,2H,2H-heptadecafluorodecyl methacrylate), provides a valuable reference point. The structural similarities, primarily the long fluorinated side chains, suggest that their thermal properties will be comparable.

| Thermal Property | Value | Method | Notes |

| Glass Transition Temperature (Tg) | ~40°C | DSC | Value for poly(1H,1H,2H,2H-heptadecafluorodecyl methacrylate)[1]. This is the most critical parameter for determining the material's mechanical properties at a given temperature. |

| Thermal Decomposition | >200°C | TGA | The onset of decomposition for many poly(alkyl methacrylates) begins in the 200-400°C range[2]. The primary degradation product is expected to be the corresponding methacrylate monomer[2][3]. |

Experimental Protocols

The characterization of the thermal properties of poly(this compound) relies on standard thermal analysis techniques. The following sections detail the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique used to measure the heat flow into or out of a material as a function of temperature or time. It is particularly effective for determining the glass transition temperature (Tg), as well as melting (Tm) and crystallization (Tc) temperatures if applicable.

Methodology:

-

Sample Preparation: A small, precisely weighed sample of the polymer (typically 5-10 mg) is hermetically sealed in an aluminum pan. An empty, sealed aluminum pan is used as a reference.

-

Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is purged with an inert gas, such as nitrogen, to prevent oxidative degradation.

-

Thermal Program: The sample is subjected to a controlled temperature program. A typical program for a poly(methacrylate) involves:

-

An initial heating ramp to erase any prior thermal history.

-

A controlled cooling ramp.

-

A final heating ramp at a constant rate (e.g., 10°C/min) during which the heat flow is measured[4].

-

-

Data Analysis: The glass transition is observed as a step-like change in the heat flow curve. The Tg is typically determined as the midpoint of this transition.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine the thermal stability of a material and to study its decomposition kinetics.

Methodology:

-

Sample Preparation: A small amount of the polymer sample (typically 5-15 mg) is placed in a tared TGA pan, often made of platinum or alumina.

-

Instrument Setup: The pan is placed on a sensitive microbalance within a furnace. The system is purged with a controlled atmosphere, which can be inert (e.g., nitrogen) or oxidative (e.g., air).

-

Thermal Program: The furnace temperature is increased at a constant heating rate (e.g., 10°C/min) over a defined temperature range (e.g., from ambient to 600°C)[5].

-

Data Analysis: The TGA curve plots the percentage of weight loss versus temperature. The onset of decomposition is identified as the temperature at which significant weight loss begins. The temperatures at which 5% or 50% weight loss occurs are often reported for comparison of thermal stability. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates. For poly(alkyl methacrylates), the primary mechanism of thermal degradation is typically random main-chain scission, leading to the formation of the constituent monomer[2].

Visualizations

Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols for DSC and TGA.

References

A Technical Guide to Determining the Solubility of 1H,1H,9H-Hexadecafluorononyl Methacrylate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract

Theoretical Framework for Predicting Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. For a solute to dissolve in a solvent, the intermolecular forces between the solute-solvent molecules must be strong enough to overcome the solute-solute and solvent-solvent interactions. For highly fluorinated compounds such as 1H,1H,9H-Hexadecafluorononyl methacrylate, their solubility behavior is often distinct from traditional hydrocarbon-based molecules.

Highly fluorinated compounds are generally described as "fluorophilic," indicating their preference for interacting with other fluorinated molecules.[1] Consequently, they tend to be more soluble in fluorinated solvents. Their miscibility with common, non-fluorinated organic solvents can be limited.[2]

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP) . This method decomposes the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] A solvent is more likely to dissolve a solute if their HSP values are similar. The "distance" (Ra) between the HSP of a solvent and a solute in the three-dimensional Hansen space can be calculated, and if this distance is within a certain radius (the interaction radius, R0), solubility is likely.[4]

Figure 1: Hansen Solubility Sphere Concept.

While the specific Hansen Solubility Parameters for this compound are not readily published, a systematic approach of testing a range of solvents with known HSPs can help in mapping out its solubility sphere.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[5]

Materials and Equipment:

-

This compound (solute)

-

A range of organic solvents (e.g., fluorinated solvents, ketones, esters, aromatic hydrocarbons, alkanes)

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible, e.g., PTFE)

-

Volumetric flasks and pipettes

-

Evaporating dish or watch glass

-

Drying oven

-

Personal Protective Equipment (PPE): safety goggles, lab coat, chemically resistant gloves

Safety Precautions:

-

Consult the Safety Data Sheet (SDS) for this compound and all solvents used.[6][7][8]

-

Work in a well-ventilated fume hood.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Take precautions against static discharge, especially with flammable solvents.

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Securely cap the vials.

-

Place the vials in a constant temperature shaker bath set to the desired experimental temperature (e.g., 25 °C).

-

Shake the vials for a sufficient period to reach equilibrium. This can range from 24 to 72 hours. It is advisable to perform preliminary experiments to determine the time required to reach equilibrium.

-

-

Sample Collection and Filtration:

-

After the equilibration period, allow the vials to stand undisturbed at the experimental temperature for at least 24 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the solution through a chemically compatible syringe filter into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved solid particles.

-

-

Gravimetric Analysis of Solute:

-

Accurately weigh the collection vial containing the filtered solution.

-

Evaporate the solvent from the vial in a fume hood. For less volatile solvents, a gentle stream of nitrogen or use of a rotary evaporator may be necessary.

-

Once the solvent has evaporated, place the vial in a drying oven at a temperature below the boiling point of the solute to remove any residual solvent.

-

Cool the vial in a desiccator and weigh it. Repeat the drying and weighing steps until a constant weight is achieved.

-

-

Calculation of Solubility:

-

Calculate the mass of the dissolved solute by subtracting the initial weight of the empty vial from the final constant weight.

-

The solubility can then be expressed in grams per liter (g/L) or moles per liter (mol/L).

-

Figure 2: Experimental Workflow for Solubility Determination.

Data Presentation

Systematic recording of experimental data is essential for comparison and analysis. The following tables provide templates for organizing your findings.

Table 1: Experimentally Determined Solubility of this compound

| Organic Solvent | Temperature (°C) | Solubility (g/L) | Solubility (mol/L) | Observations |

| e.g., Hexafluoroisopropanol | 25 | |||

| e.g., Ethyl Acetate | 25 | |||

| e.g., Toluene | 25 | |||

| e.g., Heptane | 25 | |||

| ... | ... |

Table 2: Hansen Solubility Parameters of Potential Organic Solvents

| Organic Solvent | δD (MPa½) | δP (MPa½) | δH (MPa½) |

| e.g., Hexafluoroisopropanol | 13.0 | 11.2 | 16.6 |

| e.g., Ethyl Acetate | 15.8 | 5.3 | 9.2 |

| e.g., Toluene | 18.0 | 1.4 | 2.0 |

| e.g., Heptane | 15.3 | 0.0 | 0.0 |

| ... | ... | ... | ... |

Note: The HSP values in Table 2 are examples and should be sourced from reliable databases for the specific solvents used.

Conclusion

Understanding the solubility of this compound is paramount for its effective use in research and development. This guide provides a robust framework for predicting and experimentally determining its solubility in a range of organic solvents. By employing the theoretical principles of Hansen Solubility Parameters and following the detailed experimental protocol of the shake-flask method, researchers can generate the necessary data to inform their formulation and application strategies. The provided templates for data organization will aid in building a comprehensive solubility profile for this important fluorinated monomer.

References

- 1. mdpi.com [mdpi.com]

- 2. scholarbank.nus.edu.sg [scholarbank.nus.edu.sg]

- 3. hansen-solubility.com [hansen-solubility.com]

- 4. youtube.com [youtube.com]

- 5. lup.lub.lu.se [lup.lub.lu.se]

- 6. cpachem.com [cpachem.com]

- 7. fishersci.com [fishersci.com]

- 8. synquestprodstorage.blob.core.windows.net [synquestprodstorage.blob.core.windows.net]

Navigating the Environmental Fate of Fluorinated Methacrylate Polymers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated methacrylate polymers, a class of materials prized for their unique surface properties, chemical resistance, and durability, are integral to a wide array of applications, from specialized coatings and medical devices to consumer products. However, their robust chemical nature, conferred by the strong carbon-fluorine bond, raises significant questions about their environmental impact. This technical guide provides a comprehensive overview of the current scientific understanding of the environmental fate, persistence, bioaccumulation, and toxicity of fluorinated methacrylate polymers, with a focus on providing quantitative data and detailed experimental methodologies for researchers in the field.

Environmental Persistence and Degradation

The persistence of fluorinated methacrylate polymers in the environment is a key concern. Their degradation pathways are complex and can be influenced by both biotic and abiotic factors.

Biodegradation

The biodegradation of fluorinated methacrylate polymers is generally slow. The polymer backbone and the fluorinated side chains present challenges for microbial degradation.

One study investigating a fluorotelomer-based acrylate polymer in a soil-plant microcosm reported a biodegradation half-life ranging from 8 to 111 years.[1] Another study estimated a biodegradation half-life of 1200–1700 years for a fluoroacrylate polymer based on the rate of perfluorooctanoate (PFOA) formation in aerobic soils.[2] Basic methacrylates, in contrast, are not persistent and biodegrade rapidly in water.[3]

Table 1: Biodegradation Half-life of Fluorinated Acrylate Polymers

| Polymer Type | Environment | Half-life | Degradation Products |

| Fluorotelomer-based acrylate polymer | Soil-plant microcosm | 8 - 111 years | Perfluoroalkyl carboxylates (PFCAs) |

| Fluoroacrylate polymer | Aerobic soils | 1200 - 1700 years | Perfluorooctanoate (PFOA) |

Abiotic Degradation

Abiotic degradation mechanisms, such as hydrolysis and photolysis, also contribute to the breakdown of these polymers, albeit often over long time scales.

A study on the abiotic hydrolysis of a commercial fluorotelomer-based polymer (FTP) estimated a half-life of 55-89 years under circumneutral conditions.[4] The hydrolysis rate of the main polymers is influenced by factors such as the polarity and degree of crystallinity of the polymer.[5]

Experimental Protocol: Assessing Polymer Biodegradation in Soil

A common method for evaluating the biodegradation of polymers in soil involves the use of soil microcosms, as detailed in studies on fluorotelomer-based acrylate polymers.[1]

Objective: To determine the rate of biodegradation and identify degradation products of a fluorinated methacrylate polymer in a soil environment.

Materials:

-

Test polymer

-

Well-characterized soil (e.g., agricultural loam)

-

Microcosm containers (e.g., glass jars with airtight lids equipped with gas exchange ports)

-

Controlled environment chamber (for temperature and light control)

-

Analytical instrumentation: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for degradation product analysis.

Procedure:

-

Spiking: A known concentration of the test polymer is uniformly mixed into the soil.

-

Incubation: The spiked soil is placed in microcosm containers. Moisture content is adjusted to a specified level (e.g., 60% of water holding capacity). The microcosms are incubated in a controlled environment chamber at a constant temperature (e.g., 25°C) in the dark.

-

Sampling: Soil samples are collected from replicate microcosms at predetermined time intervals (e.g., 0, 30, 60, 90, 180, 365 days).

-

Extraction: The degradation products (e.g., PFCAs) are extracted from the soil samples using an appropriate solvent (e.g., methanol, acetonitrile).

-

Analysis: The extracts are analyzed by LC-MS/MS to identify and quantify the degradation products.

-

Data Analysis: The rate of degradation product formation is used to calculate the biodegradation half-life of the parent polymer.

Bioaccumulation Potential

Due to their generally high molecular weight and low water solubility, intact fluorinated methacrylate polymers are considered to have a low potential for bioaccumulation.[6] However, the bioaccumulation of their degradation products and residual monomers is a significant concern.

The Organisation for Economic Co-operation and Development (OECD) provides guidelines for testing the bioaccumulation of chemicals in fish (OECD TG 305).[7] While not specifically designed for polymers, this guideline can be adapted to assess the bioaccumulation potential of leachable components and degradation products.

Experimental Protocol: Fish Bioaccumulation Study (Adapted from OECD TG 305)

Objective: To determine the bioconcentration factor (BCF) of degradation products or leachable substances from a fluorinated methacrylate polymer in fish.

Materials:

-

Test substance (degradation products or leachate from the polymer)

-

Test fish species (e.g., Rainbow Trout, Oncorhynchus mykiss)

-

Flow-through aquarium system

-

Analytical instrumentation (e.g., LC-MS/MS) for quantifying the test substance in water and fish tissue.

Procedure:

-

Acclimation: Fish are acclimated to the test conditions for at least two weeks.

-

Exposure Phase: Fish are exposed to a constant, sublethal concentration of the test substance in a flow-through system for a defined period (e.g., 28 days). Water samples are taken regularly to monitor the test substance concentration.

-

Depuration Phase: After the exposure phase, the remaining fish are transferred to clean, flowing water for a depuration period (e.g., 14 days).

-

Sampling: Fish are sampled at regular intervals during both the exposure and depuration phases.

-

Tissue Analysis: Fish tissues are analyzed to determine the concentration of the test substance.

-

BCF Calculation: The bioconcentration factor is calculated as the concentration of the test substance in the fish tissue at steady-state divided by the concentration in the water.

Ecotoxicity

The ecotoxicity of fluorinated methacrylate polymers is primarily associated with their leachable monomers and degradation products. The intact polymers are generally considered to be of low concern due to their high molecular weight and insolubility.[8][9]

Table 2: Aquatic Toxicity of Methacrylate Monomers

| Species | Monomer | Endpoint | Value | Reference |

| Daphnia magna (Water Flea) | Not specified | EC50 (48h) | 1,095 µg/L | [10] |

| Pimephales promelas (Fathead Minnow) | Not specified | LC50 (96h) | 0.7 mg/L | [11] |

| Oncorhynchus mykiss (Rainbow Trout) | Not specified | LC50 (96h) | 2.18 mg/L | [11] |

Experimental Protocol: Acute Toxicity Test for Fish (OECD TG 203)

Objective: To determine the acute lethal toxicity (LC50) of a substance to fish.

Materials:

-

Test substance (e.g., fluorinated methacrylate monomer or a water-accommodated fraction of the polymer)

-

Test fish species (e.g., Rainbow Trout, Oncorhynchus mykiss)

-

Test tanks

-

Dilution water with controlled quality (pH, hardness, temperature)

Procedure:

-

Range-finding Test: A preliminary test is conducted to determine the range of concentrations for the definitive test.

-

Definitive Test: Fish are exposed to a series of concentrations of the test substance for 96 hours. A control group is maintained in clean water.

-

Observations: Mortalities and any abnormal behavioral or physiological responses are recorded at 24, 48, 72, and 96 hours.

-

LC50 Calculation: The concentration of the test substance that is lethal to 50% of the test fish (LC50) is calculated using statistical methods.

Environmental Fate and Transport

The environmental transport of fluorinated methacrylate polymers is largely dependent on their physical form. As solid materials, they can be transported as microplastics. Their degradation products, particularly smaller perfluorinated compounds, can be more mobile in the environment. Two-thirds of all fluorotelomer acrylate polymers are estimated to be ultimately disposed of in landfills, which can be a significant source of precursors that may degrade into PFCAs in landfill leachate.[12]

Logical Flow of Environmental Impact Assessment

Caption: Logical workflow for assessing the environmental impact of fluorinated methacrylate polymers.

Analytical Methods

The detection and quantification of fluorinated methacrylate polymers and their degradation products in environmental matrices require sophisticated analytical techniques.

Table 3: Analytical Methods for Fluorinated Compounds

| Analyte | Matrix | Method |

| Fluorinated Polymers | Consumer Products | Pyrolysis-Gas Chromatography-Mass Spectrometry (pyr-GC/MS) |

| Perfluoroalkyl Acids (PFAAs) | Water, Soil | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |

| Total Organic Fluorine | Water | Combustion Ion Chromatography (CIC) |

Experimental Workflow: Analysis of Degradation Products in Water

Caption: A typical experimental workflow for the analysis of PFAAs in water samples.

Signaling Pathways and Toxicity Mechanisms

Detailed information on the specific signaling pathways affected by fluorinated methacrylate polymers and their degradation products is an active area of research. While data is limited for the polymers themselves, studies on related perfluorinated compounds, such as PFOA, have implicated various pathways. It is important to note that the direct applicability of these pathways to fluorinated methacrylate polymers requires further investigation.

Hypothesized Cellular Response to Fluorinated Compound Exposure

Caption: A hypothesized signaling pathway for cellular toxicity induced by fluorinated compounds.

Conclusion

The environmental impact of fluorinated methacrylate polymers is a multifaceted issue. While the intact polymers exhibit low bioavailability and toxicity, their long-term persistence and the potential for their degradation into more mobile and potentially toxic substances warrant careful consideration. This guide has summarized key quantitative data and detailed experimental protocols to aid researchers in further investigating the environmental fate and effects of these important materials. Continued research is crucial to fill the existing knowledge gaps, particularly concerning the long-term environmental behavior of a broader range of fluorinated methacrylate polymers and their specific mechanisms of toxicity. This will enable the development of safer, more sustainable materials and informed risk assessments.

References

- 1. Investigating the biodegradability of a fluorotelomer-based acrylate polymer in a soil-plant microcosm by indirect and direct analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Methacrylate Fate and Degradation | Explore Degradation Insights — Methacrylate Producers Association, Inc. [mpausa.org]

- 4. Abiotic Hydrolysis of Fluorotelomer-Based Polymers as a Source of Perfluorocarboxylates at the Global Scale. | Semantic Scholar [semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. fluoropolymerpartnership.com [fluoropolymerpartnership.com]

- 7. ecetoc.org [ecetoc.org]

- 8. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The universe of fluorinated polymers and polymeric substances and potential environmental impacts and concerns - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 19january2021snapshot.epa.gov [19january2021snapshot.epa.gov]

- 11. adama.com [adama.com]

- 12. researchgate.net [researchgate.net]

A Deep Dive into Highly Fluorinated Methacrylates: A Technical Guide for Researchers

An in-depth exploration of the synthesis, properties, and biomedical applications of highly fluorinated methacrylates, tailored for researchers, scientists, and drug development professionals.

Highly fluorinated methacrylates represent a unique class of polymers with a compelling array of properties stemming from the strong electronegativity and low polarizability of the fluorine atom. The incorporation of fluorine into methacrylate polymer chains imparts exceptional characteristics such as high thermal stability, chemical resistance, low surface energy, and hydrophobicity. These attributes have positioned them as materials of significant interest across various high-tech fields, including biomedical devices, drug delivery systems, and advanced coatings. This technical guide provides a comprehensive literature review of the synthesis, characterization, and application of these remarkable polymers, with a focus on their growing role in the life sciences.

Synthesis and Polymerization

The synthesis of highly fluorinated methacrylate monomers typically involves the esterification of methacryloyl chloride or methacrylic acid with a corresponding fluoroalcohol.[1] A variety of fluorinated methacrylates can be prepared by selecting different fluoroalcohols, allowing for the fine-tuning of the final polymer's properties.

Polymerization of these monomers can be achieved through several methods, with free radical polymerization and controlled/living radical polymerization (CRP) techniques being the most prevalent.[2] Conventional free radical polymerization is a straightforward method to produce random copolymers.[2] However, for applications requiring precise control over molecular weight, architecture, and functionality, CRP techniques such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, Atom Transfer Radical Polymerization (ATRP), and Organometallic-mediated Radical Polymerization (OMRP) are preferred.[3][4][5] These methods enable the synthesis of well-defined block, graft, and star copolymers with low polydispersity indices (Đ).[2][3]

Experimental Protocols

Synthesis of 1H,1H,5H-Octafluoropentyl Methacrylate:

A common method for synthesizing fluorinated methacrylate monomers is through the esterification of methacryloyl chloride with a fluorinated alcohol. For the synthesis of 1H,1H,5H-octafluoropentyl methacrylate, 1H,1H,5H-octafluoropentanol is reacted with methacryloyl chloride in the presence of a base, such as triethylamine, to neutralize the HCl byproduct. The reaction is typically carried out in an anhydrous solvent like dichloromethane at a low temperature (e.g., 0 °C) to control the reaction rate, followed by stirring at room temperature for several hours to ensure completion. The resulting product is then purified through extraction and filtration to remove salts and other impurities.[6]

RAFT Polymerization of 2,2,2-Trifluoroethyl Methacrylate (TFEMA):

For a typical RAFT polymerization of TFEMA, the monomer is dissolved in a suitable solvent, such as n-dodecane, along with a RAFT agent (e.g., 2-cyano-2-propyl dithiobenzoate) and a radical initiator (e.g., azobisisobutyronitrile, AIBN).[7] The reaction mixture is thoroughly degassed to remove oxygen, which can inhibit the polymerization. The polymerization is then carried out under an inert atmosphere (e.g., nitrogen or argon) at a specific temperature (e.g., 90 °C) for a predetermined time to achieve the desired molecular weight and conversion.[7] The resulting polymer is typically purified by precipitation in a non-solvent like methanol.

Physicochemical Properties and Characterization

The unique properties of highly fluorinated methacrylates are a direct result of their chemical structure. The strong carbon-fluorine bond contributes to their high thermal stability and chemical inertness. The low polarizability of the fluorine atom leads to weak intermolecular forces, resulting in low surface energy, hydrophobicity, and oleophobicity.

These properties are typically characterized using a variety of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹⁹F, ¹³C) is used to confirm the chemical structure of both monomers and polymers. Gel Permeation Chromatography (GPC) is employed to determine the molecular weight (Mn, Mw) and polydispersity index (Đ) of the polymers. The thermal properties, such as the glass transition temperature (Tg) and decomposition temperature (Td), are measured using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), respectively. The surface properties, particularly the hydrophobicity, are quantified by measuring the water contact angle.

| Monomer/Polymer | Synthesis/Polymerization Method | Molecular Weight (Mn) ( g/mol ) | Polydispersity Index (Đ) | Water Contact Angle (°) | Reference |

| Poly(TFEMA) | RAFT Polymerization | 26,500 | 1.31 | - | [7] |

| FUDMA/TEGDMA Resin | - | - | - | Increased with fluorine content | [8] |

| FDMA/TEGDMA Resin | - | - | - | Increased with fluorine content | [9] |

| Poly(HFIPMA) | RAFT Polymerization | - | - | - | |

| P(GMA-co-FMA) | RAFT Polymerization | - | - | - |

Table 1: Summary of Physicochemical Properties of Selected Highly Fluorinated Methacrylates. TFEMA: 2,2,2-Trifluoroethyl Methacrylate; FUDMA: Fluorinated Dimethacrylate Monomer; TEGDMA: Triethyleneglycol Dimethacrylate; FDMA: Fluorinated Dimethacrylate; HFIPMA: Hexafluoroisopropyl Methacrylate; P(GMA-co-FMA): Poly(glycidyl methacrylate-co-fluorinated methacrylate).

Biomedical Applications

The unique combination of properties exhibited by highly fluorinated methacrylates makes them highly attractive for a range of biomedical applications. Their biocompatibility, coupled with their hydrophobicity and chemical inertness, has led to their use in dental resins, contact lenses, and as coatings for medical devices to reduce biofouling.[8]

Drug Delivery Systems

In the realm of drug delivery, highly fluorinated methacrylates are utilized to create nanoparticles and hydrogels for the controlled release of therapeutic agents.[10][11] The hydrophobic nature of these polymers can be advantageous for encapsulating hydrophobic drugs, while their stability ensures a sustained release profile. The release kinetics can be tailored by adjusting the polymer composition and architecture. For instance, the release of doxorubicin from hydrogels has been shown to be pH-dependent, offering a strategy for targeted drug delivery to the acidic tumor microenvironment.[9][11]

| Drug | Delivery System | Release Profile | Key Findings | Reference |

| Doxorubicin | Dextran-methacrylate hydrogel | pH-dependent, sustained release | Release is higher in acidic media. | [9] |

| Doxorubicin | Poly Cystine Methacrylate Nanoparticles | pH-dependent, sustained release | Higher release in acidic environment (83.1%) vs. physiological pH (68.2%). | [12] |

| 5-Fluorouracil | Graphene Oxide/Polyurethane Composite Film | pH-sensitive, sustained release | Release increases at higher pH. | [13] |

Table 2: Drug Release from Fluorinated Methacrylate-Based Systems.

Interaction with Biological Systems

The surface properties of highly fluorinated methacrylates play a crucial role in their interaction with biological systems, particularly in protein adsorption and subsequent cellular responses. The low surface energy of these materials generally leads to reduced protein adsorption compared to their non-fluorinated counterparts. However, the specific composition and topography of the surface can influence the amount and type of proteins that adsorb.[14] Understanding these interactions is critical for designing biomaterials that either resist biofouling or promote specific cellular responses.

| Polymer Surface | Protein(s) | Adsorption Findings | Reference |

| Poly(n-alkyl methacrylate)s | Albumin, Fibrinogen, IgG | Adsorption is higher on more hydrophobic surfaces. | [15] |

| Fluorinated Polyimides | Plasma Proteins | IgG adsorption increased with curing temperature in plasma. | [16] |

| PU-PHEMA | Albumin, Fibrinogen | Low protein adsorption. | [2] |

Table 3: Protein Adsorption on Fluorinated and Related Polymer Surfaces. IgG: Immunoglobulin G; PU-PHEMA: Poly(etherurethane)-poly(hydroxyethylmethacrylate).

Signaling Pathways and Biocompatibility

The interaction of biomaterials with cells is often mediated by signaling pathways that are initiated at the cell-material interface. For instance, the adsorption of proteins like fibronectin can influence cell adhesion and differentiation through integrin signaling.[5][17] The surface chemistry of the material can modulate integrin binding and subsequent downstream signaling cascades, affecting focal adhesion formation and gene expression.[5] Furthermore, components of the innate immune system, such as Toll-like receptors (TLRs), can recognize foreign materials, leading to an inflammatory response.[18][19][20] The design of biocompatible fluorinated methacrylates aims to minimize adverse inflammatory responses by controlling protein adsorption and subsequent cell signaling events.

Future Perspectives

The field of highly fluorinated methacrylates continues to evolve, with ongoing research focused on the development of novel monomers and polymerization techniques to create materials with even more tailored properties. A key area of future development lies in the creation of "smart" materials that can respond to external stimuli, such as pH, temperature, or light, for applications in targeted drug delivery and diagnostics. Furthermore, a deeper understanding of the complex interactions between these materials and biological systems at the molecular level will be crucial for the rational design of the next generation of biomedical devices and therapies. The continued exploration of these versatile polymers holds immense promise for advancing materials science and medicine.

References

- 1. nbinno.com [nbinno.com]

- 2. Albumin and fibrinogen adsorption on PU-PHEMA surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Integrin binding specificity regulates biomaterial surface chemistry effects on cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H,1H,5H-Octafluoropentyl Acrylate synthesis - chemicalbook [chemicalbook.com]

- 7. boronmolecular.com [boronmolecular.com]

- 8. researchgate.net [researchgate.net]

- 9. In vitro release behavior of dextran-methacrylate hydrogels using doxorubicin and other model compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. espace.library.uq.edu.au [espace.library.uq.edu.au]

- 11. Hydrogel-based platforms for site-specific doxorubicin release in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Kinetic study of Drug Release of Doxorubicin-Poly Cystine Methacrylate Nanoparticles in acidic and normal environments [passer.garmian.edu.krd]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Fibrinogen adsorption to biomaterials - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Frontiers | Toll-Like Receptor Signaling Pathways [frontiersin.org]

- 16. Integrin-specific signaling pathways controlling focal adhesion formation and cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Integrin Clustering Matters: A Review of Biomaterials Functionalized with Multivalent Integrin-Binding Ligands to Improve Cell Adhesion, Migration, Differentiation, Angiogenesis, and Biomedical Device Integration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Activation of toll-like receptor signaling pathway for protection against influenza virus infection - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Selectively targeting the toll-like receptor 9 (TLR9)--IRF 7 signaling pathway by polymer blend particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols for the Polymerization of 1H,1H,9H-Hexadecafluorononyl Methacrylate (HDFNMA)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for various polymerization techniques suitable for 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA). The information is intended to guide researchers in the synthesis of poly(HDFNMA), a fluorinated polymer with potential applications in drug delivery, medical device coatings, and other biomedical fields due to its unique properties such as hydrophobicity, chemical resistance, and low surface energy.

Introduction to Poly(HDFNMA)

This compound is a highly fluorinated monomer. Its polymerization leads to the formation of poly(HDFNMA), a polymer with a perfluorinated side chain. This structure imparts desirable properties such as low surface energy, hydrophobicity, and chemical inertness. Controlled polymerization of HDFNMA allows for the synthesis of well-defined polymers with specific molecular weights and low polydispersity, which is crucial for many advanced applications.

Polymerization Techniques

Several polymerization techniques can be employed to synthesize poly(HDFNMA). The choice of method will depend on the desired polymer characteristics, such as molecular weight control, polydispersity, and polymer architecture. This document outlines protocols for four common techniques:

-

Atom Transfer Radical Polymerization (ATRP)

-

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization

-

Free-Radical Polymerization

-

Emulsion Polymerization

Data Presentation

The following tables summarize representative quantitative data for each polymerization technique. Please note that while data for ATRP and RAFT are based on studies of similar semi-fluorinated methacrylates, specific data for HDFNMA may vary. Data for free-radical and emulsion polymerization are based on general principles and analogous fluorinated monomer systems due to the limited availability of specific data for HDFNMA.

Table 1: Atom Transfer Radical Polymerization (ATRP) of HDFNMA - Representative Data

| Parameter | Value | Reference |

| Monomer Conversion | > 95% | [1][2] |

| Number-Average Molecular Weight (Mn) | 10,000 - 50,000 g/mol (Targeted) | Analogous Systems |

| Polydispersity Index (PDI) | 1.1 - 1.3 | [1][2] |

| Solvent | 2-Trifluoromethyl-2-propanol | [1][2] |

| Initiator | Ethyl α-bromoisobutyrate | Analogous Systems |

| Catalyst/Ligand | CuBr / Me6-TREN | [1][2] |

Table 2: Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of HDFNMA - Representative Data

| Parameter | Value | Reference |

| Monomer Conversion | 70 - 98% | [3] |

| Number-Average Molecular Weight (Mn) | 15,000 - 60,000 g/mol (Targeted) | [3] |

| Polydispersity Index (PDI) | 1.2 - 1.5 | [3][4] |

| Solvent | Trifluorotoluene or Dioxane | [3] |

| Chain Transfer Agent (CTA) | 2-Cyano-2-propyl dithiobenzoate (CPDB) | [3] |

| Initiator | Azobisisobutyronitrile (AIBN) | [3] |

Table 3: Free-Radical Polymerization of HDFNMA - Representative Data

| Parameter | Value | Reference |

| Monomer Conversion | 80 - 95% | Analogous Systems |

| Number-Average Molecular Weight (Mn) | 20,000 - 100,000 g/mol (Broad) | General Principles |

| Polydispersity Index (PDI) | > 2.0 | General Principles |

| Solvent | Toluene | [5][6] |

| Initiator | Azobisisobutyronitrile (AIBN) | [5][6] |

Table 4: Emulsion Polymerization of HDFNMA - Representative Data

| Parameter | Value | Reference |

| Monomer Conversion | > 90% | [7] |

| Particle Size | 50 - 200 nm | [8] |

| Solid Content | 30 - 40% | Analogous Systems |

| Surfactant | Sodium dodecyl sulfate (SDS) | General Protocols |

| Initiator | Potassium persulfate (KPS) | [7] |

Experimental Protocols

Atom Transfer Radical Polymerization (ATRP) of HDFNMA

This protocol is adapted from methods developed for other semi-fluorinated methacrylates and is designed to yield well-defined polymers with controlled molecular weight and low polydispersity.[1][2] The use of a fluorinated alcohol as the solvent is crucial to prevent transesterification side reactions.

Materials:

-

This compound (HDFNMA), inhibitor removed

-

Ethyl α-bromoisobutyrate (EBiB, initiator)

-

Copper(I) bromide (CuBr, catalyst)

-

Tris(2-(dimethylamino)ethyl)amine (Me6-TREN, ligand)

-

2-Trifluoromethyl-2-propanol (TFMP, solvent)

-

Anhydrous tetrahydrofuran (THF) for polymer precipitation

-

Methanol for washing

-

Schlenk flask and other standard glassware for air-sensitive reactions

-

Nitrogen or Argon source

Protocol:

-

Monomer Purification: Pass HDFNMA through a column of basic alumina to remove the inhibitor.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stir bar, add HDFNMA (e.g., 1.0 g, 2.0 mmol), Me6-TREN (e.g., 5.5 mg, 0.024 mmol), and TFMP (e.g., 2 mL).

-

Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

-

Catalyst and Initiator Addition: Under a positive pressure of inert gas, add CuBr (e.g., 2.9 mg, 0.02 mmol) and EBiB (e.g., 2.9 µL, 0.02 mmol). The ratio of [Monomer]:[Initiator]:[Catalyst]:[Ligand] should be carefully controlled to target a specific molecular weight.

-

Polymerization: Immerse the sealed Schlenk flask in a thermostated oil bath at the desired temperature (e.g., 60 °C).

-

Monitoring: Periodically take aliquots from the reaction mixture under inert atmosphere to monitor monomer conversion by ¹H NMR or gas chromatography.

-

Termination: Once the desired conversion is reached, expose the reaction mixture to air to quench the polymerization. Dilute the mixture with THF.

-

Purification: Precipitate the polymer by dropwise addition of the THF solution into a large excess of cold methanol. Filter the precipitate and wash with fresh methanol.

-

Drying: Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

Characterization:

-

Molecular Weight and PDI: Gel Permeation Chromatography (GPC) in a suitable solvent (e.g., THF with a small amount of a fluorinated additive for improved solubility).

-

Chemical Structure: ¹H NMR and ¹⁹F NMR spectroscopy.

Reversible Addition-Fragmentation chain Transfer (RAFT) Polymerization of HDFNMA

RAFT polymerization is a versatile method for producing polymers with controlled molecular weight and narrow molecular weight distribution.[3] The choice of the RAFT agent is critical for successful polymerization.

Materials:

-

This compound (HDFNMA), inhibitor removed

-

2-Cyano-2-propyl dithiobenzoate (CPDB, RAFT agent)

-

Azobisisobutyronitrile (AIBN, initiator)

-

Trifluorotoluene (TFT) or Dioxane (solvent)

-

Anhydrous diethyl ether or hexane for polymer precipitation

-

Methanol for washing

-

Ampules or Schlenk tubes

-

Nitrogen or Argon source

Protocol:

-

Monomer Purification: Remove the inhibitor from HDFNMA using an appropriate column.

-

Reaction Mixture Preparation: In an ampule or Schlenk tube, dissolve HDFNMA (e.g., 1.0 g, 2.0 mmol), CPDB (e.g., 4.4 mg, 0.02 mmol), and AIBN (e.g., 0.66 mg, 0.004 mmol) in the chosen solvent (e.g., 2 mL of TFT). The [Monomer]:[CTA]:[Initiator] ratio determines the target molecular weight and polymerization rate.

-

Deoxygenation: Subject the mixture to three freeze-pump-thaw cycles and seal the vessel under vacuum or inert gas.

-

Polymerization: Place the sealed vessel in a preheated oil bath at the desired temperature (e.g., 70 °C) for a specified time (e.g., 12-24 hours).

-

Termination: Stop the reaction by cooling the vessel in an ice bath.

-

Purification: Precipitate the polymer by adding the reaction mixture dropwise into a large volume of cold diethyl ether or hexane. Collect the polymer by filtration.

-

Washing and Drying: Wash the polymer with methanol to remove any unreacted monomer and initiator fragments. Dry the polymer in a vacuum oven at room temperature.

Characterization:

-

Molecular Weight and PDI: GPC analysis.

-

Chemical Structure: ¹H NMR and ¹⁹F NMR spectroscopy.

References

- 1. escholarship.org [escholarship.org]

- 2. Light-Mediated Atom Transfer Radical Polymerization of Semi-Fluorinated (Meth)acrylates: Facile Access to Functional Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Volume # 4(137), July - August 2021 — "Directed synthesis of copolymers based on fluorine-containing (meth)acrylate derivatives" [notes.fluorine1.ru]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. Kinetic Study of the Free Radical Copolymerization of Methyl Methacrylate with 2-Perfluorooctyl Ethyl Methacrylate by Q… [ouci.dntb.gov.ua]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and characterization of fluorinated polyacrylate latex emulsified with novel surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Application Notes and Protocols for RAFT Polymerization of 1H,1H,9H-Hexadecafluorononyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile and powerful technique for the synthesis of well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ), and complex architectures. This application note provides a detailed protocol for the RAFT polymerization of 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA), a highly fluorinated monomer. Polymers derived from HDFNMA are of significant interest for applications requiring low surface energy, hydrophobicity, and chemical resistance, such as in specialized coatings, drug delivery vehicles, and biomedical devices.

The protocol herein is based on established methodologies for the RAFT polymerization of structurally similar fluorinated methacrylates, providing a robust starting point for researchers.[1][2]

Key Experimental Parameters

Successful RAFT polymerization of HDFNMA relies on the careful selection of the Chain Transfer Agent (CTA), initiator, solvent, and reaction conditions. The following table summarizes typical parameters adapted from the literature for fluorinated methacrylates.

| Parameter | Recommended Range/Value | Notes |

| Monomer | This compound (HDFNMA) | Ensure high purity. |

| RAFT Agent (CTA) | 4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB) or similar dithiobenzoate | Dithiobenzoates are effective for controlling methacrylate polymerization.[1] |

| Initiator | Azobisisobutyronitrile (AIBN) | A common thermal initiator. |

| Solvent | 1,4-Dioxane or Tetrahydrofuran (THF) | These solvents are suitable for dissolving both the monomer and the resulting polymer.[1] |

| [Monomer]:[CTA] Ratio | 50:1 to 500:1 | This ratio is the primary determinant of the target molecular weight. |

| [CTA]:[Initiator] Ratio | 5:1 to 10:1 | A higher ratio minimizes the formation of chains not initiated by the RAFT process. |

| Reaction Temperature | 60-80 °C | Dependent on the decomposition kinetics of the initiator (AIBN). |

| Reaction Time | 6-24 hours | Dependent on desired conversion and reaction kinetics. |

Experimental Workflow

The general workflow for the RAFT polymerization of HDFNMA is depicted in the following diagram.

Caption: Experimental workflow for the RAFT polymerization of HDFNMA.

Detailed Experimental Protocol

This protocol describes the RAFT polymerization of HDFNMA to target a polymer with a degree of polymerization (DP) of 100.

Materials:

-

This compound (HDFNMA, monomer)

-

4-Cyano-4-(phenylcarbonothioylthio)pentanoic acid (CPADB, RAFT agent)

-

Azobisisobutyronitrile (AIBN, initiator)

-

1,4-Dioxane (anhydrous)

-

Methanol (for precipitation)

-

Schlenk flask

-

Magnetic stirrer

-

Oil bath

-

Vacuum line

Procedure:

-

Reagent Preparation:

-

In a clean, dry Schlenk flask equipped with a magnetic stir bar, add HDFNMA (e.g., 5.00 g, 9.58 mmol, targeting DP=100).

-

Add CPADB (e.g., 26.8 mg, 0.0958 mmol, for a [Monomer]:[CTA] ratio of 100:1).

-

Add AIBN (e.g., 3.15 mg, 0.0192 mmol, for a [CTA]:[Initiator] ratio of 5:1).

-

Add anhydrous 1,4-dioxane to achieve a desired monomer concentration (e.g., 20% w/v).

-

-

Degassing:

-

Seal the Schlenk flask and perform at least three freeze-pump-thaw cycles to remove dissolved oxygen.

-

After the final thaw, backfill the flask with an inert gas (e.g., nitrogen or argon).

-

-

Polymerization:

-

Immerse the Schlenk flask in a preheated oil bath at 70 °C.

-

Stir the reaction mixture for the desired time (e.g., 12 hours). To monitor the reaction progress, small aliquots can be withdrawn at different time points for analysis.

-

-

Purification:

-

After the desired reaction time, terminate the polymerization by cooling the flask in an ice bath and exposing the contents to air.

-

Precipitate the polymer by slowly adding the reaction mixture to a large excess of cold methanol with vigorous stirring.

-

Collect the precipitated polymer by filtration or centrifugation.

-

Wash the polymer with fresh cold methanol to remove any unreacted monomer and other impurities.

-

Dry the purified polymer under vacuum at room temperature until a constant weight is achieved.

-

Characterization

The resulting poly(this compound) should be characterized to determine its molecular weight, dispersity, and monomer conversion.

Table of Expected Results (Example Data):

| [Monomer]:[CTA] | Time (h) | Conversion (%) | Mn ( g/mol , theoretical) | Mn ( g/mol , GPC) | Đ (Mw/Mn) |

| 100:1 | 6 | 55 | 28,700 | 27,500 | 1.15 |

| 100:1 | 12 | 85 | 44,400 | 43,200 | 1.12 |

| 200:1 | 12 | 80 | 83,600 | 81,500 | 1.18 |

| 50:1 | 12 | 90 | 23,600 | 22,800 | 1.10 |

Theoretical Mn = ([Monomer]/[CTA]) * Conversion * MW_monomer + MW_CTA

Characterization Techniques:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹⁹F NMR): To confirm the polymer structure and determine the monomer conversion.

Signaling Pathway of RAFT Polymerization

The mechanism of RAFT polymerization involves a series of equilibria that allow for the controlled growth of polymer chains.

Caption: Simplified mechanism of RAFT polymerization.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Dispersity (Đ > 1.3) | - Inefficient CTA for the monomer.- Too low [CTA]:[Initiator] ratio.- Presence of impurities or oxygen. | - Select a more appropriate CTA for methacrylates.- Increase the [CTA]:[Initiator] ratio to 10:1.- Ensure thorough degassing and use of pure reagents. |

| Low Monomer Conversion | - Insufficient reaction time or temperature.- Initiator decomposition is too slow. | - Increase reaction time or temperature (within the stability limits of the CTA).- Choose an initiator with a lower half-life at the desired temperature. |

| Bimodal GPC Trace | - Incomplete consumption of the initial CTA.- Termination reactions. | - Allow for a sufficient pre-equilibrium period at the start of the polymerization.- Decrease the initiator concentration. |

Conclusion

This application note provides a comprehensive guide for the successful RAFT polymerization of this compound. By carefully controlling the experimental parameters outlined, researchers can synthesize well-defined fluorinated polymers with predictable molecular weights and low dispersities, enabling the development of advanced materials for a variety of applications in research and industry.

References

Application Notes and Protocols for the Synthesis of Block Copolymers Using 1H,1H,9H-Hexadecafluorononyl Methacrylate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of block copolymers incorporating the highly fluorinated monomer, 1H,1H,9H-Hexadecafluorononyl methacrylate (HDFNMA). The unique properties of HDFNMA, stemming from its long fluorinated side chain, make it a valuable building block for creating amphiphilic block copolymers with applications in drug delivery, particularly for targeted cancer therapy. This document outlines detailed protocols for synthesizing these copolymers via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, their characterization, and their potential application in forming micelles for targeted drug delivery to cancer cells overexpressing the Epidermal Growth Factor Receptor (EGFR).

Introduction to HDFNMA-Containing Block Copolymers

Block copolymers composed of distinct polymer segments with different chemical properties can self-assemble into various nanostructures, such as micelles, in a selective solvent. Amphiphilic block copolymers, containing both hydrophobic and hydrophilic blocks, are of particular interest for drug delivery applications. The hydrophobic core of the micelle can encapsulate poorly water-soluble drugs, while the hydrophilic corona provides stability in aqueous environments and can be functionalized with targeting ligands.

HDFNMA is a hydrophobic monomer that, when polymerized, forms a highly fluorinated, oleophobic, and hydrophobic polymer block. Incorporating a poly(HDFNMA) block into a copolymer with a hydrophilic block, such as poly(2-hydroxyethyl methacrylate) (PHEMA) or poly(oligo(ethylene glycol) methyl ether methacrylate) (POEGMA), results in an amphiphilic block copolymer with pronounced self-assembly behavior. These copolymers can form highly stable micelles with a fluorinated core, which can be advantageous for encapsulating certain therapeutic agents.

Synthesis of HDFNMA-Containing Block Copolymers via RAFT Polymerization

Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a versatile controlled radical polymerization technique that allows for the synthesis of polymers with well-defined molecular weights and low polydispersity indices (PDI). This control is crucial for creating block copolymers with predictable self-assembly properties.

The synthesis of a poly(HDFNMA)-b-poly(HEMA) block copolymer can be achieved through a two-step sequential monomer addition process. First, a HDFNMA homopolymer is synthesized to act as a macro-chain transfer agent (macro-CTA). Subsequently, the second monomer, HEMA, is polymerized from the living end of the poly(HDFNMA) macro-CTA to form the diblock copolymer.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and characterization of a poly(HDFNMA)-b-poly(HEMA) block copolymer.

Application Notes and Protocols for Surface Modification of Polymers using 1H,1H,9H-Hexadecafluorononyl Methacrylate (HDFNMA)

For Researchers, Scientists, and Drug Development Professionals

Introduction